Dhodh-IN-19 is a small molecule compound that acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential applications in treating various diseases, including acute myelogenous leukemia and viral infections. Dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, linking pyrimidine biosynthesis with mitochondrial respiration through its dependence on coenzyme Q (ubiquinone) as an electron acceptor.
Dhodh-IN-19 was developed through structure-based drug design and virtual screening methods aimed at identifying potent inhibitors of dihydroorotate dehydrogenase. It is part of a new series of N-heterocyclic 3-pyridyl carboxamide derivatives, which have shown favorable physicochemical properties and efficacy in preclinical models .
The synthesis of Dhodh-IN-19 involves several key steps, typically starting from commercially available starting materials. The synthetic pathway includes:
The synthesis often employs techniques such as:
Dhodh-IN-19 features a complex molecular structure characterized by its N-heterocyclic framework and carboxamide functionality. The specific arrangement allows for effective interaction with the active site of dihydroorotate dehydrogenase.
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling, revealing key interactions with the enzyme's active site that contribute to its inhibitory effects .
Dhodh-IN-19 functions primarily by inhibiting the enzymatic reaction catalyzed by dihydroorotate dehydrogenase, which converts dihydroorotate into orotate. This inhibition leads to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.
Inhibition studies typically involve:
The mechanism by which Dhodh-IN-19 exerts its effects involves competitive inhibition of dihydroorotate dehydrogenase. By binding to the ubiquinone-binding pocket, it prevents coenzyme Q from accepting electrons from dihydroorotate, effectively blocking the oxidation process.
Studies have shown that inhibition leads to reduced levels of orotate and subsequent downstream effects on nucleotide synthesis, ultimately impacting cell proliferation and survival .
Dhodh-IN-19 has several promising applications in scientific research:
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction couples pyrimidine synthesis to the mitochondrial electron transport chain (ETC) via ubiquinone (CoQ10), which acts as the electron acceptor [3] [10]. DHODH’s active site, embedded within the inner mitochondrial membrane, comprises a flavin mononucleotide (FMN) cofactor and distinct substrate/ubiquinone-binding tunnels [7] [10]. Its function is indispensable in rapidly proliferating cells—such as activated T-cells and cancer cells—which rely heavily on de novo pyrimidine synthesis to fulfill demands for nucleotides (UTP, CTP, dTTP) required for DNA/RNA synthesis, glycosylation, and phospholipid metabolism [1] [9]. Depletion of intracellular pyrimidine pools through DHODH inhibition triggers DNA replication stress, cell cycle arrest, and apoptosis, positioning DHODH as a critical metabolic checkpoint [1] [9].
Table 1: Key Functional and Structural Features of Human DHODH
Feature | Description | Biological Significance |
---|---|---|
Catalytic Function | Oxidation of dihydroorotate to orotate using FMN and ubiquinone (CoQ10) | Rate-limiting step in de novo pyrimidine biosynthesis |
Subcellular Location | Inner mitochondrial membrane | Direct coupling to mitochondrial ETC at Complex III |
Structural Domains | α/β-barrel domain (catalytic site); α-helical domain (ubiquinone tunnel) | FMN and inhibitor binding sites located within the ubiquinone tunnel |
Electron Transfer | Uses ubiquinone as electron acceptor; generates ubiquinol (CoQ10H₂) | Links nucleotide synthesis to cellular redox balance; CoQ10H₂ acts as lipid antioxidant |
Pharmacological inhibition of DHODH exploits a metabolic vulnerability in pathologies characterized by dysregulated nucleotide demand. In oncology, DHODH inhibitors (e.g., brequinar, teriflunomide) deplete pyrimidine nucleotides, selectively targeting malignancies with:
Beyond oncology, DHODH inhibitors exhibit broad-spectrum antiviral activity by starving viruses (e.g., SARS-CoV-2) of pyrimidine nucleotides essential for replication while simultaneously modulating cytokine storms via immunomodulatory effects [4].
First-generation DHODH inhibitors face clinical limitations:
DHODH-IN-19 (CAS: 2742675-85-8; C₂₂H₁₈ClF₆N₃O₃) was developed to overcome these gaps. Derived from patent WO2021238881A1 (Compound 1), it features:
Table 2: Comparative Profile of DHODH-IN-19 vs. Legacy DHODH Inhibitors
Inhibitor | Reported IC₅₀ (nM) | Key Advantages | Limitations |
---|---|---|---|
DHODH-IN-19 | 7.5–29 [2] [4] | High selectivity; overcomes uridine salvage resistance; induces ferroptosis | Under investigation in preclinical models |
Teriflunomide | 307.1 [4] | FDA-approved for autoimmune diseases | Low potency; immunosuppressive |
Brequinar | 3–80 [1] [9] | Potent anticancer activity in vitro/in vivo | Bioavailability issues; susceptible to plasma uridine rescue |
S312/S416 | 29.2/7.5 [4] | Broad-spectrum antiviral activity; high selectivity index (SI >10,000) | Early-phase development |
Structural studies of DHODH-IN-19 in complex with human DHODH (PDB: 8DHG) reveal critical interactions:
This binding mode confers efficacy in MYCN-driven neuroblastoma and AML models, where it suppresses tumor growth by dual mechanisms: pyrimidine starvation and ferroptosis induction via mevalonate pathway modulation [6] [9].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3